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Technical Support Center: Cy5.5 Azide Staining
This guide provides troubleshooting advice and answers to frequently asked questions

regarding the reduction of autofluorescence in samples stained with Cy5.5 azide and other far-

red fluorophores.

Troubleshooting Guide
Q1: My unstained control sample shows a high background signal in the Cy5.5 channel. What

is causing this?

High background in unstained samples is typically due to autofluorescence, which is the natural

fluorescence emitted by certain biological structures. Even when using far-red dyes like Cy5.5,

which are selected to avoid the most common sources of autofluorescence, significant

background can still arise from several sources:

Endogenous Fluorophores: Tissues contain molecules that naturally fluoresce. While many,

like collagen and elastin, fluoresce most strongly in the blue-green spectrum, others have

very broad emission profiles that can extend into the far-red channel.[1][2][3][4] The most

common culprits are:

Lipofuscin: These granular "age pigments" are aggregates of oxidized proteins and lipids

that accumulate in lysosomes.[1][5] Lipofuscin is highly fluorescent across the entire
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visible spectrum, making it a significant problem for nearly all fluorophores, including

Cy5.5.[1][6]

Red Blood Cells: The heme groups in red blood cells cause broad-spectrum

autofluorescence that can interfere with detection.[2][5]

Collagen and Elastin: While their peak emission is shorter, their broad fluorescence tails

can still contribute to background in red and far-red channels.[2][4]

Fixation-Induced Autofluorescence: The use of aldehyde-based fixatives like

paraformaldehyde (PFA) and glutaraldehyde is a major cause of autofluorescence.[2] These

chemicals react with amine groups in proteins to form fluorescent Schiff bases.[1][7]

Glutaraldehyde fixation generates significantly more autofluorescence than formaldehyde

or PFA.[1][8][9][10][11][12]

This type of autofluorescence has a broad emission spectrum that can affect the blue,

green, and red channels.[1] Heat and dehydration during sample processing can

exacerbate this effect, particularly in the red spectrum.[1][9]

Q2: I'm planning my experiment. How can I proactively minimize autofluorescence before

staining?

Optimizing your sample preparation protocol is the most effective way to prevent high

background.

Optimize Fixation:

Choice of Fixative: Whenever possible, use paraformaldehyde (PFA) or formaldehyde

instead of glutaraldehyde, as glutaraldehyde induces much stronger autofluorescence.[9]

[10][12] If your protocol allows, consider non-aldehyde fixatives like chilled methanol or

ethanol, especially for cell surface markers.[1][9]

Fixation Time: Reduce the fixation time to the minimum required to preserve tissue

morphology adequately.[1][9]

Perfuse Tissues: For whole-animal studies, perfusing the animal with phosphate-buffered

saline (PBS) prior to tissue harvesting and fixation is highly effective at removing red blood
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cells, thereby eliminating a major source of autofluorescence.[1][9][13]

Q3: My stained samples have high background. What chemical treatments can I use to reduce

the autofluorescence?

Several post-staining or pre-staining chemical treatments can be used to quench or mask

autofluorescence.

Sudan Black B (SBB): This is a lipophilic (fat-soluble) dye that is very effective at quenching

autofluorescence from lipofuscin by binding to the granules and masking their signal.[1][5]

[14][15] However, a significant drawback of SBB is that it can introduce its own fluorescent

signal in the red and far-red channels, which may interfere with Cy5.5 detection.[1][5]

Sodium Borohydride (NaBH₄): This chemical reducing agent is used to treat aldehyde-

induced autofluorescence.[9] It works by reducing the fluorescent Schiff bases created

during fixation back to non-fluorescent amine groups.[7][16] Its effectiveness can be variable,

and in some cases, it has been reported to increase the autofluorescence of red blood cells

in formaldehyde-fixed tissue.[1][5]

Commercial Quenching Reagents: Several companies offer reagents specifically designed to

address autofluorescence.

TrueBlack®: This reagent was developed as an improvement on SBB. It is also a lipophilic

dye that quenches lipofuscin but has much lower intrinsic fluorescence in the red and far-

red wavelengths, making it more compatible with dyes like Cy5.5.[5][17]

TrueVIEW®: This product is designed to reduce autofluorescence from non-lipofuscin

sources, such as collagen, elastin, and aldehyde fixation.[13][17][18] It uses a hydrophilic

molecule that binds electrostatically to these components.[18]

Comparison of Autofluorescence Quenching
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Method Primary Target(s) Advantages
Disadvantages &
Considerations for
Cy5.5

Sudan Black B (SBB) Lipofuscin[1][5]

Highly effective for

lipofuscin; widely

cited.[14][19]

Can introduce

background

fluorescence in the

red and far-red

channels, potentially

masking the Cy5.5

signal.[1][5]

Sodium Borohydride

(NaBH₄)

Aldehyde-induced

fluorescence (Schiff

bases)[7][16]

Directly targets a

common source of

fixation artifacts.

Efficacy can be mixed.

[1] May increase

autofluorescence from

red blood cells.[5]

Handle with care

(strong reducing

agent).[16]

Commercial Reagents

(e.g., TrueBlack®,

TrueVIEW®)

Lipofuscin

(TrueBlack®) or other

sources like collagen,

fixatives (TrueVIEW®)

[5][13][17]

Optimized for minimal

background; often

more effective and

consistent than

traditional methods.[5]

[20]

May slightly reduce

specific fluorescent

signal.[20][21] Follow

manufacturer's

protocol closely.

Frequently Asked Questions (FAQs)
Q1: I thought using a far-red dye like Cy5.5 was supposed to prevent autofluorescence. Why is

it still a problem?

While moving to the far-red/near-infrared spectrum is a key strategy to reduce

autofluorescence, it doesn't eliminate it completely.[13][22] Most endogenous fluorophores are

brightest in the blue and green regions of the spectrum (350-550 nm).[4][13] However, some

sources, particularly lipofuscin and red blood cells, have extremely broad emission spectra that

can extend into the Cy5.5 detection window.[1][5] Therefore, while the signal-to-noise ratio is
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generally much better in the far-red, strong sources of autofluorescence can still obscure your

signal.

Q2: When should I perform the autofluorescence quenching step in my staining protocol?

You generally have two options, and the best choice may depend on the specific reagent and

your sample type.

Pre-Treatment (Before Staining): Applying the quenching reagent after fixation and

permeabilization but before the blocking and antibody/azide staining steps is often the

preferred method. This minimizes any potential negative effects of the quencher on antibody

binding or fluorophore intensity.[5]

Post-Treatment (After Staining): Alternatively, you can apply the quencher after all staining

steps are complete, just before mounting the coverslip.[17] This can be effective but may

cause a slight reduction in your specific signal.[5][21]

Always refer to the manufacturer's instructions for commercial reagents, as they will provide a

validated protocol.

Q3: Besides chemical treatments, are there any imaging strategies that can help manage

autofluorescence?

Yes, if your imaging system has the capability, you can use advanced techniques:

Spectral Unmixing: This is a powerful computational method. The microscope acquires a full

emission spectrum for each pixel in your image. You can then provide it with the "pure"

spectrum of your Cy5.5 dye and the "pure" spectrum of the autofluorescence (from an

unstained control). The software can then mathematically separate the two signals,

effectively removing the autofluorescence contribution from your final image.[23]

Careful Filter Selection: Using narrow bandpass emission filters that are tightly matched to

the emission peak of Cy5.5 can help exclude some of the out-of-band light coming from the

broad autofluorescence spectrum.
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High Background in
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Source: Aldehyde Fixation
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Source: Tissue Components
(e.g., Lipofuscin, RBCs)
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Solution:
- Use NaBH₄ Treatment
- Reduce Fixation Time

- Use PFA instead of Glutaraldehyde

Solution:
- Use Sudan Black B / TrueBlack®

- Perfuse tissue with PBS
- Use TrueVIEW® for Collagen

Click to download full resolution via product page

Caption: Troubleshooting flowchart for identifying and addressing sources of autofluorescence.

1. Sample Preparation
(e.g., Sectioning)

2. Fixation
(e.g., 4% PFA)

3. Permeabilization
(e.g., Triton X-100)

4. Autofluorescence Quenching Step
(e.g., NaBH₄ or SBB/TrueBlack®)

5. Blocking
(e.g., BSA)

6. Click-iT™ Reaction
(Incubate with Cy5.5 Azide)

7. Washes

8. Nuclear Counterstain (Optional)
(e.g., DAPI)

9. Mount & Image
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Caption: Staining workflow showing the placement of the autofluorescence quenching step.

Experimental Protocols
Protocol 1: Sudan Black B (SBB) Treatment[15][16][19]

This protocol is typically performed after immunofluorescence staining is complete.

Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 30

minutes and filter through a 0.2 µm filter immediately before use.

Complete Staining: Follow your standard Cy5.5 azide staining protocol up to the final

washes after the click reaction.

Rinse: Briefly rinse the slides in 70% ethanol.

SBB Incubation: Immerse the slides in the filtered 0.1% SBB solution for 5-15 minutes at

room temperature in the dark. The optimal time may require empirical determination.

Washing: Briefly rinse the slides in 70% ethanol to remove the majority of the excess SBB.

Final Washes: Wash the slides thoroughly in several changes of PBS or TBS to remove all

traces of ethanol and unbound SBB (e.g., 3 x 5 minutes).

Mounting: Mount the coverslips using an aqueous mounting medium and proceed with

imaging.

Protocol 2: Sodium Borohydride (NaBH₄) Treatment[7][16]

This protocol is performed after fixation and rehydration but before blocking and staining.

Prepare Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold

PBS. Prepare this immediately before use as it is not stable.

Caution: Sodium borohydride is a strong reducing agent. Handle with appropriate care and

personal protective equipment.

Sample Preparation: After fixation and permeabilization, wash samples thoroughly with PBS.
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Treatment: Incubate the samples in the freshly prepared NaBH₄ solution for 10-15 minutes at

room temperature. You may observe bubbling, which is normal. For some tissues, repeating

the incubation with a fresh solution may improve efficacy.[7]

Washing: Wash the samples extensively with PBS (at least 3 washes of 5 minutes each) to

remove all traces of sodium borohydride.

Proceed with Staining: Continue with your standard staining protocol, beginning with the

blocking step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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